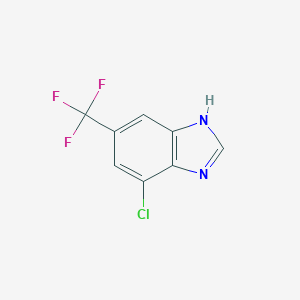

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

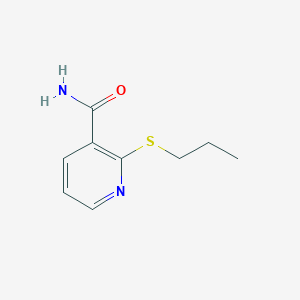

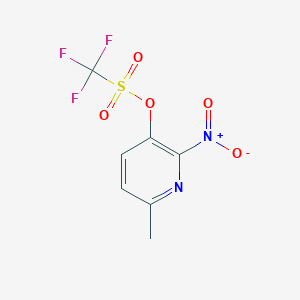

4-chloro-6-(trifluoromethyl)-1H-benzimidazole is a chemical compound of interest due to its potential in various chemical and biological applications. Its structure is characterized by the presence of a benzimidazole core, substituted with chloro and trifluoromethyl groups, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to this compound, often involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives or their equivalents. Specific methods may vary, including the use of different reagents and conditions to introduce various substituents onto the benzimidazole ring (Zaman et al., 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography, providing insights into their crystal packing, bond lengths, angles, and tautomeric forms. For example, studies on similar compounds have revealed highly delocalized structures within the benzimidazole moiety, with significant deviations indicating the presence of tautomeric forms and the influence of substituents on the molecular geometry (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, influenced by substituents like chloro and trifluoromethyl groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and the formation of coordination complexes with metals. The presence of these substituents also affects the electronic properties of the molecule, influencing its reactivity towards different reagents (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. Substituents like the trifluoromethyl group can significantly impact these properties by altering the molecule's polarity, hydrogen bonding capability, and steric hindrance (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are significantly influenced by their electronic structure, which is affected by substituents. For instance, the electron-withdrawing trifluoromethyl group can enhance the acidity of adjacent hydrogen atoms, affecting the compound's behavior in acid-base reactions. Moreover, the chloro substituent can participate in substitution reactions, contributing to the compound's versatility as a synthetic intermediate (Ng et al., 2007).

Applications De Recherche Scientifique

Antihypertensive Activity

Benzimidazole derivatives, including structures related to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, have been synthesized and screened for their antihypertensive activity. These compounds have shown significant potential in lowering blood pressure, highlighting their application in cardiovascular research and potential therapeutic interventions for hypertension (Sharma, Kohli, & Sharma, 2010).

CRF1 Receptor Antagonists

Research into benzazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists has led to the synthesis of compounds that show potent binding activity against human CRF1 receptors. These activities suggest their utility in studying stress-related disorders and potentially treating conditions like anxiety and depression (Mochizuki et al., 2016).

Antiviral Activity

A series of 1H,3H-thiazolo[3,4-a]benzimidazoles, starting from structures similar to this compound, demonstrated significant in vitro anti-HIV activity. This research opens pathways for the development of new antiviral drugs targeting HIV and potentially other viruses (Chimirri et al., 1991).

DNA-Topoisomerase I Inhibitory Activity

Compounds derived from benzimidazoles, including those structurally related to this compound, have shown significant DNA-topoisomerase I inhibitory activity. This suggests their potential application in cancer research and therapy, as DNA topoisomerases are crucial enzymes for DNA replication and cell division (Zanatta et al., 2006).

Antimicrobial and Anticancer Agents

The design and synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been explored for their antimicrobial and anticancer activities. These studies highlight the versatility of benzimidazole derivatives in targeting a wide range of pathogens and cancer cells, pointing to the broad spectrum of research and therapeutic applications (Pham, Le, & Truong, 2022).

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a trifluoromethyl group, blocks the reuptake of serotonin by interacting with the reuptake transporter protein located in the presynaptic terminal .

Mode of Action

It’s worth noting that the trifluoromethyl group in organic compounds often contributes to their unique physicochemical properties, which can influence their interaction with biological targets .

Biochemical Pathways

One study mentions that a compound engaged in hydrogen bonding with the succinate dehydrogenase (sdh) enzyme at specific sites, which could potentially affect the krebs cycle .

Pharmacokinetics

It’s important to note that the trifluoromethyl group in organic compounds can significantly affect their pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been found to exhibit various pharmacological activities .

Action Environment

It’s worth noting that the trifluoromethyl group in organic compounds can contribute to their unique physicochemical properties, which can be influenced by environmental factors .

Propriétés

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPZDBFYQLJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371522 |

Source

|

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-13-4 |

Source

|

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)